molecular formula C27H32N6 B2824175 1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442572-50-1

1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2824175
CAS No.: 442572-50-1
M. Wt: 440.595
InChI Key: JPOUVGJPBDKAOE-UHFFFAOYSA-N
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Description

The compound “1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a unique chemical with the linear formula C27H32N6 . It has a molecular weight of 440.596 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not documented, compounds with similar structures have been studied. For instance, 2,5-dimethylpyrrole has been found to enhance cell-specific productivity in certain contexts .

Scientific Research Applications

Molecular Docking and Antimicrobial Activities

  • A study by Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, which included compounds structurally similar to the specified compound. These compounds were evaluated for antimicrobial and antioxidant activities, showcasing their potential in combating microbial infections and oxidative stress Flefel et al., 2018.

Fluorescent Probes for DNA Detection

  • Research by Perin et al. (2011) focused on benzimidazo[1,2-a]quinolines with piperazine nuclei, related to the compound . These molecules demonstrated potential as fluorescent probes for DNA detection, indicating their utility in biological research and diagnostics Perin et al., 2011.

Antiproliferative Activity Against Cancer Cells

  • A study conducted by Mallesha et al. (2012) synthesized derivatives similar to the specified compound and tested their antiproliferative effects on various human cancer cell lines. Some compounds exhibited significant anticancer potential Mallesha et al., 2012.

Apoptotic Effect on Cancer Cells

  • Çiftçi et al. (2021) synthesized novel benzimidazole derivatives bearing a piperazine moiety and investigated their anticancer activities. These compounds showed significant apoptotic effects and DNA synthesis inhibition in cancer cell lines Çiftçi et al., 2021.

Chromatographic Analysis

  • Chilmonczyk et al. (2005) explored chiral 1,4-disubstituted piperazine derivatives for their chromatographic properties, indicating potential applications in analytical chemistry Chilmonczyk et al., 2005.

Bacterial Biofilm and Enzyme Inhibitors

  • Mekky and Sanad (2020) synthesized derivatives linked via a piperazine moiety and evaluated their antibacterial and cytotoxic activities. These compounds showed potent inhibitory effects on bacterial biofilms and enzymes Mekky & Sanad, 2020.

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling this compound. Sigma-Aldrich, the provider of this compound, does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit appreciable action againstdihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in the folic acid synthesis pathway and fatty acid synthesis pathway respectively, which are essential for cell growth and replication.

Mode of Action

The compound interacts with its targets, possibly DHFR and enoyl ACP reductase, by binding to their active sites . This binding can inhibit the normal function of these enzymes, leading to disruption in the associated biochemical pathways.

Result of Action

The compound’s action results in the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . This could potentially lead to a decrease in energy production and an increase in cellular stress, affecting the overall health and viability of the cells.

Properties

IUPAC Name

1-[4-[2-(2,5-dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6/c1-4-7-22-18-26(33-25-9-6-5-8-24(25)29-27(33)23(22)19-28)31-15-12-30(13-16-31)14-17-32-20(2)10-11-21(32)3/h5-6,8-11,18H,4,7,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOUVGJPBDKAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CCN5C(=CC=C5C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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